An In-depth Technical Guide to 2-Bromo-5-chlorophenol (CAS: 13659-23-9)
An In-depth Technical Guide to 2-Bromo-5-chlorophenol (CAS: 13659-23-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-chlorophenol, a halogenated aromatic intermediate pivotal in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectral data, synthesis protocols, and key chemical reactions, presenting the information in a structured format for easy reference and application in a research and development setting.
Core Compound Properties
2-Bromo-5-chlorophenol is a substituted phenol featuring both bromine and chlorine atoms on the aromatic ring. This unique substitution pattern imparts specific reactivity, making it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 2-Bromo-5-chlorophenol
| Property | Value |
| CAS Number | 13659-23-9 |
| IUPAC Name | 2-bromo-5-chlorophenol |
| Molecular Formula | C₆H₄BrClO |
| Molecular Weight | 207.45 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 63–67 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Moderately soluble in organic solvents such as ethanol, chloroform, and acetone; limited solubility in water.[1] |
Spectral Data for Structural Elucidation
Accurate structural confirmation is paramount in chemical synthesis. The following tables summarize the key spectral data for 2-Bromo-5-chlorophenol.
Table 2: Mass Spectrometry and Elemental Analysis Data
| Analysis Type | Calculated Value | Measured Value |
| High-Resolution Mass Spectrometry (HRMS) (M+) | 205.9134 | 205.9125 |
| Elemental Analysis (C) | 34.74% | 34.74% |
| Elemental Analysis (H) | 1.94% | 1.76% |
Synthesis of 2-Bromo-5-chlorophenol
The primary synthetic route to 2-Bromo-5-chlorophenol involves the electrophilic bromination of 3-chlorophenol.
Experimental Protocol: Synthesis from 3-Chlorophenol
This protocol outlines the laboratory-scale synthesis of 2-Bromo-5-chlorophenol.
Workflow for the Synthesis of 2-Bromo-5-chlorophenol
Caption: Synthesis workflow for 2-Bromo-5-chlorophenol.
Materials:
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3-Chlorophenol (5.03 g, 39.1 mmol)
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Bromine (6.25 g, 39.1 mmol)
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Dichloromethane (20 mL)
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Water
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Magnesium sulfate (anhydrous)
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Silica gel for column chromatography
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Hexane
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Dichloromethane
Procedure:
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Dissolve 3-chlorophenol in 20 mL of dichloromethane in a suitable reaction flask.
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Cool the solution in an ice bath.
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Slowly add bromine dropwise to the cooled solution.
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Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.
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After the reaction is complete, dilute the mixture with water.
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Perform a phase separation and collect the organic layer.
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Dry the organic phase with anhydrous magnesium sulfate.
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Purify the crude product by silica gel column chromatography using a 3:2 dichloromethane to hexane solvent mixture as the eluent.
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Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure 2-Bromo-5-chlorophenol.
Chemical Reactivity and Applications in Synthesis
2-Bromo-5-chlorophenol is a valuable intermediate due to the reactivity of its hydroxyl group and the two halogen substituents, which can be selectively targeted in various organic reactions.
Key Reactions
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Nucleophilic Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions.
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Cross-Coupling Reactions: The compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions, allowing for the formation of carbon-carbon bonds.[1]
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Etherification: The phenolic hydroxyl group can be readily converted to an ether through reactions like the Williamson ether synthesis.[1]
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Esterification: The hydroxyl group can also be esterified to form corresponding esters.[1]
Application as a Synthetic Intermediate
2-Bromo-5-chlorophenol serves as a precursor in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals such as herbicides and fungicides.[1]
Experimental Protocols for Key Reactions
The following are generalized protocols for key reactions involving substituted phenols like 2-Bromo-5-chlorophenol. These should be adapted and optimized for specific substrates and desired products.
Suzuki-Miyaura Coupling (General Protocol)
This reaction is a powerful method for forming biaryl compounds.
Logical Flow of a Suzuki-Miyaura Coupling Reaction
Caption: Generalized workflow for a Suzuki coupling reaction.
Materials:
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Aryl halide (e.g., 2-Bromo-5-chlorophenol) (1.0 eq)
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Arylboronic acid (1.1 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 eq)
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Degassed solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
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In a flame-dried reaction vessel under an inert atmosphere (nitrogen or argon), combine the aryl halide, arylboronic acid, palladium catalyst, and base.
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Add the degassed solvent system.
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Heat the reaction mixture to 80-100 °C with stirring.
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Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent and wash with water and brine.
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Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Williamson Ether Synthesis (General Protocol)
This is a classic method for the preparation of ethers from an alcohol and an alkyl halide.
Workflow of the Williamson Ether Synthesis
Caption: Generalized workflow for the Williamson ether synthesis.
Materials:
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Phenol (e.g., 2-Bromo-5-chlorophenol) (1.0 eq)
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Base (e.g., NaH, K₂CO₃, or NaOH)
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Alkyl halide (1.0 - 1.2 eq)
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Anhydrous solvent (e.g., DMF, acetone, or THF)
Procedure:
-
Dissolve the phenol in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the base portion-wise at a suitable temperature (e.g., 0 °C for strong bases like NaH) to form the phenoxide.
-
Add the alkyl halide to the reaction mixture.
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Stir the reaction at an appropriate temperature (from room temperature to reflux) until completion, monitoring by TLC or GC-MS.
-
Cool the reaction mixture and quench any excess base carefully.
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Add water and extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude ether by distillation or column chromatography.
Safety Information
2-Bromo-5-chlorophenol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
This technical guide is intended for use by qualified individuals trained in chemical synthesis and laboratory safety procedures. The information provided is based on currently available data and should be used as a reference for research and development purposes.
